6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Overview
Description
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a methyl group at the 6th position and a tetrahydro-1,4-benzodiazepin-5-one core.
Biochemical Analysis
Biochemical Properties
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The binding of this compound to these receptors enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter the expression of genes involved in synaptic plasticity, thereby affecting learning and memory processes. Additionally, it has been shown to impact cellular metabolism by modulating the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. Furthermore, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to produce anxiolytic and sedative effects without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as respiratory depression, motor impairment, and even death. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation, to facilitate their excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins, such as albumin, play a role in its distribution. The compound’s localization and accumulation can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine core. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects in addition to its anxiolytic properties.
Uniqueness
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific structural modifications, such as the methyl group at the 6th position. These modifications can influence its binding affinity to receptors and its overall pharmacological effects, making it distinct from other benzodiazepines.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMYDYIOJQKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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